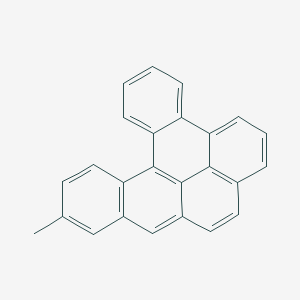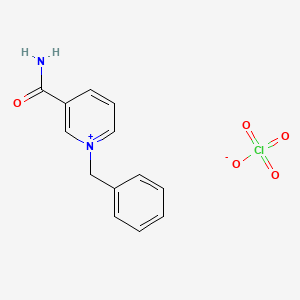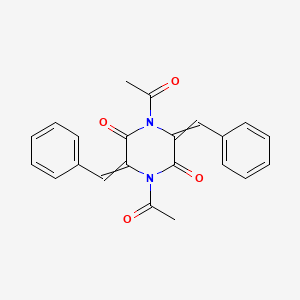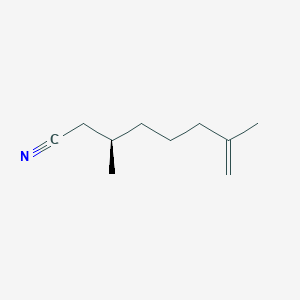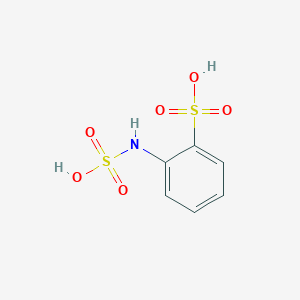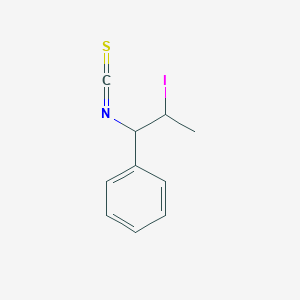
Benzene, (2-iodo-1-isothiocyanatopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-iodo-1-isothiocyanatopropyl)- is an aromatic compound characterized by the presence of a benzene ring substituted with an iodine atom and an isothiocyanate group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-iodo-1-isothiocyanatopropyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting with the iodination of benzene and subsequent functionalization to introduce the isothiocyanate group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (2-iodo-1-isothiocyanatopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or nitrated derivatives of the compound .
Aplicaciones Científicas De Investigación
Benzene, (2-iodo-1-isothiocyanatopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzene, (2-iodo-1-isothiocyanatopropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The isothiocyanate group can react with nucleophiles, leading to the formation of various adducts. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
Phenyl isothiocyanate: Contains an isothiocyanate group attached directly to the benzene ring.
Benzene, (1-iodoethyl)-: Similar structure but with an ethyl group instead of a propyl chain.
Uniqueness
Benzene, (2-iodo-1-isothiocyanatopropyl)- is unique due to the presence of both an iodine atom and an isothiocyanate group on a propyl chain, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Propiedades
Número CAS |
63615-82-7 |
|---|---|
Fórmula molecular |
C10H10INS |
Peso molecular |
303.16 g/mol |
Nombre IUPAC |
(2-iodo-1-isothiocyanatopropyl)benzene |
InChI |
InChI=1S/C10H10INS/c1-8(11)10(12-7-13)9-5-3-2-4-6-9/h2-6,8,10H,1H3 |
Clave InChI |
KTTWDOWDCHTBBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)N=C=S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


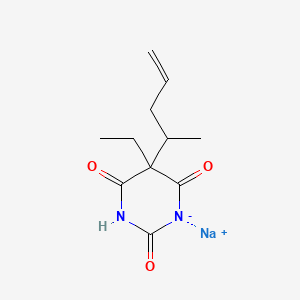
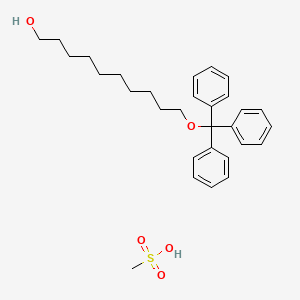

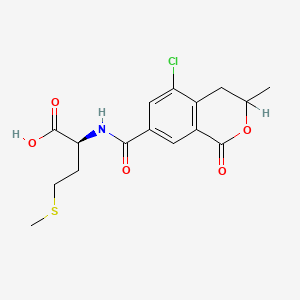
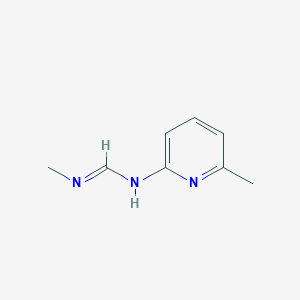
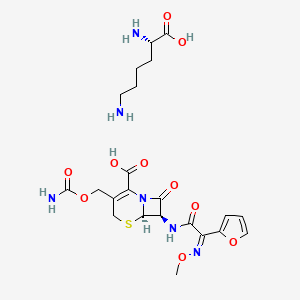
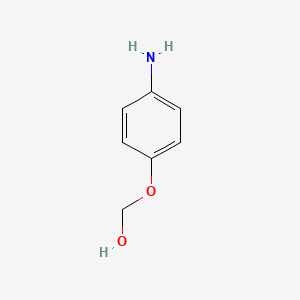
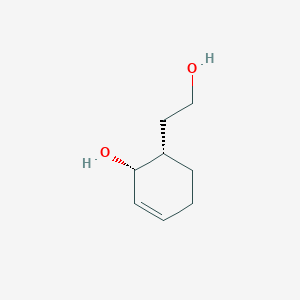
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
